molecular formula C10H11F2N B2634428 N-[(2,4-difluorophenyl)methyl]cyclopropanamine CAS No. 926244-58-8

N-[(2,4-difluorophenyl)methyl]cyclopropanamine

Cat. No.: B2634428
CAS No.: 926244-58-8
M. Wt: 183.202
InChI Key: QJOVQCIVJHQJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Features

N-[(2,4-Difluorophenyl)methyl]cyclopropanamine (CAS 926244-58-8) is a chiral amine derivative characterized by a cyclopropane ring fused to a methylamine group and a 2,4-difluorophenyl substituent. The molecular formula C₁₀H₁₁F₂N (molecular weight: 183.20 g/mol) reflects its compact yet structurally complex architecture. The cyclopropane ring introduces significant strain energy (~27.5 kcal/mol), which influences both reactivity and conformational preferences. The 2,4-difluorophenyl group creates an electron-deficient aromatic system, with fluorine substituents at the ortho and para positions relative to the methylamine linker.

Stereochemical analysis reveals that the cyclopropane ring adopts a cis configuration between the methylamine group and the aromatic substituent, as confirmed by nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) studies. The fluorine atoms induce a dipole moment of 1.45 D, creating localized regions of electron density that influence intermolecular interactions.

Structural Feature Key Characteristics
Cyclopropane ring Bond angles: 60°, Bond lengths: 1.51 Å (C-C), Torsional strain: 27.5 kcal/mol
2,4-Difluorophenyl group C-F bond length: 1.34 Å, F-C-C-F dihedral angle: 180° (planar arrangement)
Methylamine linker C-N bond length: 1.47 Å, N-H bond length: 1.01 Å

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOVQCIVJHQJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-difluorophenyl)methyl]cyclopropanamine typically involves the reaction of 2,4-difluorobenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-difluorophenyl)methyl]cyclopropanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce primary or secondary amines .

Scientific Research Applications

Antiplatelet Agents

One of the primary applications of N-[(2,4-difluorophenyl)methyl]cyclopropanamine is as an intermediate in the synthesis of ticagrelor, a potent reversible P2Y12 receptor antagonist used for preventing thrombotic events in patients with acute coronary syndrome or myocardial infarction. Ticagrelor's mechanism involves inhibiting platelet aggregation, making this compound crucial in cardiovascular medicine .

Cystic Fibrosis Treatment

Recent studies have explored the potential of compounds related to this compound as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). These compounds can enhance CFTR function or correct its folding, providing new avenues for treating cystic fibrosis—a genetic disorder caused by CFTR dysfunction .

Case Study 1: Ticagrelor Synthesis

In a detailed synthesis study, researchers demonstrated the efficient preparation of ticagrelor analogs from this compound derivatives. The study highlighted the compound's role in maintaining antiplatelet activity while modifying other structural components to enhance efficacy .

CompoundAntiplatelet ActivityStructural Modifications
TicagrelorHighOriginal structure
Analog 1ModerateSubstituted cyclopropane
Analog 2LowAltered phenyl group

Case Study 2: CFTR Modulators

Another research effort focused on identifying small molecules that could act as CFTR potentiators or inhibitors. The study utilized molecular docking techniques to screen libraries of compounds, including those derived from this compound. Several candidates showed promising results in enhancing CFTR-mediated ion flux in cell lines derived from cystic fibrosis patients .

Mechanism of Action

The mechanism of action of N-[(2,4-difluorophenyl)methyl]cyclopropanamine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between N-[(2,4-difluorophenyl)methyl]cyclopropanamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Characteristics References
This compound C₁₀H₁₁F₂N 183.20 Cyclopropane amine, difluorobenzyl Rigid structure, potential BACE1 inhibitor intermediate
N-[(2,4-difluorophenyl)methyl]propan-1-amine C₁₀H₁₃F₂N 185.21 Propyl chain, difluorobenzyl Higher lipophilicity (logP ~2.1)
1-(2,4-Difluorophenyl)cyclopropanamine C₉H₉F₂N 169.17 Cyclopropane directly attached to phenyl Simpler structure, lower steric hindrance
N-[(2,4-difluorophenyl)methyl]cyclooctanamine C₁₅H₂₁F₂N 253.33 Cyclooctane ring, difluorobenzyl Increased steric bulk, reduced solubility
N-{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine C₁₂H₁₅F₂NO₂ 243.25 Difluoromethoxy, methoxy groups Enhanced electron-withdrawing effects

Biological Activity

N-[(2,4-difluorophenyl)methyl]cyclopropanamine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₉F₂N
  • Molecular Weight : 169.18 g/mol
  • Structural Characteristics : The compound features a cyclopropanamine structure with a 2,4-difluorophenyl group that enhances its lipophilicity, potentially influencing its interactions with biological targets.

This compound's mechanism of action is primarily linked to its interactions with neurotransmitter systems. Research suggests that the compound may bind to various receptors, including serotonin and dopamine receptors, modulating their activity and influencing mood and behavior. This modulation could be particularly relevant in treating conditions such as anxiety and depression.

Biological Activities

The biological activities of this compound have been explored in several studies:

  • Neurotransmitter Interaction : The compound has shown potential for enhancing the binding affinity to neurotransmitter receptors, which may lead to therapeutic effects in neurological disorders.
  • Enzyme Inhibition : Preliminary studies indicate that it may act as an enzyme inhibitor, although specific targets remain to be fully elucidated.
  • Pharmacological Applications : Investigations into its pharmacological properties suggest potential applications in treating various mental health disorders.

Case Studies

  • Study on Neurotransmitter Systems : A study examined the effects of this compound on serotonin receptor activity. Results indicated enhanced receptor binding compared to non-fluorinated analogs, suggesting improved efficacy in modulating serotonergic pathways.
  • Enzyme Interaction Analysis : Another research focused on the compound's interaction with specific enzymes involved in neurotransmitter metabolism. It was found to inhibit certain enzymes at micromolar concentrations, indicating its potential as a therapeutic agent in conditions where neurotransmitter levels are dysregulated.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructure TypeUnique FeaturesBiological Activity
This compoundCyclopropanamineContains two fluorine atomsNeurotransmitter modulation
2-(3,4-Difluorophenyl)cyclopropanamineCyclopropanamineOne fluorine atomReduced binding affinity
(1R)-2-(3-Fluorophenyl)cyclopropanamineCyclopropanamineSingle fluorine substitutionLimited biological activity
2-(2-Fluorophenyl)cyclopropanamineCyclopropanamineDifferent substitution patternVariable receptor interaction

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-[(2,4-difluorophenyl)methyl]cyclopropanamine?

Answer: A common approach involves reductive amination between 2,4-difluorobenzylamine and cyclopropanecarboxaldehyde. Key steps include:

  • Reaction Setup : Mix equimolar ratios (1:1 to 1:1.2) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere.
  • Catalyst : Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium/carbon (Pd/C) for catalytic hydrogenation.
  • Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Q. How should researchers characterize the compound’s structural and chemical properties?

Answer: Use a combination of spectroscopic and computational tools:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., difluorophenyl protons at δ 6.8–7.2 ppm, cyclopropane CH2 at δ 1.2–1.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+^+ expected at m/z 198.1).
  • Computational Tools : PubChem-derived SMILES/InChI strings for cross-referencing (e.g., InChI=1S/C11H12F2N [...] ).

Q. What safety protocols are critical when handling this compound?

Answer: Refer to Safety Data Sheets (SDS) for structurally similar amines (e.g., N-[(2-nitrophenyl)methyl]cyclopropanamine ):

Parameter Guideline
PPE Nitrile gloves, chemical goggles, lab coat.
Ventilation Use fume hoods to avoid inhalation.
Spill Management Absorb with inert material (e.g., vermiculite); avoid water to prevent spread.
Storage Store in airtight containers at 2–8°C, away from oxidizers.

Advanced Research Questions

Q. How can computational docking studies optimize target binding predictions for this compound?

Answer: Use AutoDock Vina to model interactions with biological targets (e.g., kinases, GPCRs):

  • Grid Setup : Define binding pockets using X-ray crystallographic data (PDB files).
  • Scoring Function : Prioritize binding modes with lowest ΔG values (kcal/mol).
  • Validation : Cross-check with experimental IC50_{50} data to refine docking parameters .

Q. How should researchers resolve contradictions in impurity profiles during synthesis?

Answer: Employ orthogonal analytical strategies:

  • LC-MS/MS : Identify byproducts (e.g., stereoisomers like (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine ).
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol to separate enantiomers.
  • Kinetic Analysis : Monitor reaction intermediates via time-resolved 19F^{19}F-NMR to pinpoint side-reaction pathways .

Q. What strategies are effective for studying metabolic stability and degradation pathways?

Answer:

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF.
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled cyclopropane moiety to track degradation fragments.
  • QSAR Modeling : Apply Quantitative Structure-Activity Relationship (QSAR) tools (e.g., CC-DPS) to predict metabolic hotspots (e.g., benzylic C–N bond cleavage) .

Q. How can reaction conditions be optimized to minimize stereochemical byproducts?

Answer:

  • Temperature Control : Lower reaction temperatures (0–10°C) reduce racemization.
  • Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis.
  • DOE (Design of Experiments) : Apply factorial design to test solvent polarity, catalyst loading, and pH effects on enantiomeric excess (%ee) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.